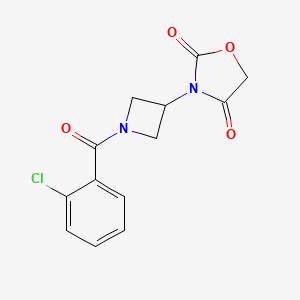

3-(1-(2-Chlorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(2-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O4/c14-10-4-2-1-3-9(10)12(18)15-5-8(6-15)16-11(17)7-20-13(16)19/h1-4,8H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEAJNHJBGDJLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2Cl)N3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-Chlorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the cyclization of a suitable precursor under basic conditions. The chlorobenzoyl group is then introduced through an acylation reaction, often using 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. Finally, the oxazolidine-2,4-dione moiety is formed through a cyclization reaction involving a suitable diol and a dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-Chlorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(1-(2-Chlorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-(2-Chlorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial cell wall synthesis or interfere with cancer cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights critical differences between the target compound and analogs:

Key Observations:

Solubility : The hydrochloride derivative (C₆H₉ClN₂O₃) exhibits higher aqueous solubility than the target compound due to ionic character, whereas the 2-chlorobenzoyl group in the target compound increases lipophilicity .

Electronic Effects : The 2-chlorobenzoyl group in the target compound is electron-withdrawing, contrasting with the electron-donating methoxy groups in the benzylidene derivative . This difference may influence binding to biological targets or crystallization behavior.

Hydrogen Bonding and Crystallography

- The oxazolidinedione core in the target compound can participate in hydrogen bonding via its carbonyl groups, similar to other derivatives . The 2-chlorobenzoyl group may engage in halogen bonding (C–Cl···O/N interactions), a feature absent in methoxy-substituted analogs .

- Crystal packing patterns could differ significantly due to steric effects from the 2-chlorobenzoyl group compared to smaller substituents like methyl or methoxy groups .

Pharmacological Potential (Inferred from Structural Analogues)

- Oxazolidinediones: Known as intermediates in anticonvulsant and antimicrobial agents.

- Azetidine Derivatives : Explored for protease inhibition (e.g., HIV protease in ) due to conformational rigidity .

- 2-Chlorobenzoyl Group : May enhance binding affinity to enzymes via halogen bonds, as seen in docking studies with AutoDock4 .

Biological Activity

3-(1-(2-Chlorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione is a synthetic compound with potential therapeutic applications. Its structure features an oxazolidine core, which is known for various biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of 3-(1-(2-Chlorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione is C13H11ClN2O4, and it has a molecular weight of 284.69 g/mol. The compound is characterized by the presence of both an azetidine ring and an oxazolidine dione moiety, contributing to its biological properties.

The biological activity of 3-(1-(2-Chlorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione is primarily attributed to its interaction with specific molecular targets:

- Inhibition of Bacterial Cell Wall Synthesis : Similar to other oxazolidinones, this compound may inhibit the synthesis of bacterial cell walls by targeting the ribosomal subunit, thereby preventing protein synthesis.

- Anticancer Activity : Research indicates that compounds with similar structures can interfere with cancer cell proliferation by modulating signaling pathways involved in apoptosis and cell cycle regulation.

Antimicrobial Activity

The antimicrobial efficacy of 3-(1-(2-Chlorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione has been explored against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values are crucial for assessing its potency.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | MIC (µg/ml) | Bacterial Strain |

|---|---|---|

| 3-(1-(2-Chlorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione | TBD | E. coli |

| TBD | TBD | S. aureus |

| TBD | TBD | P. aeruginosa |

Note: TBD indicates that specific values need to be determined through experimental studies.

Anticancer Activity

Studies have shown that derivatives of azetidine compounds exhibit significant anticancer properties. For instance, analogs have been tested against human breast cancer cell lines (MCF-7), demonstrating the potential for inducing apoptosis.

Table 2: Anticancer Efficacy Against Breast Cancer Cell Lines

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 3-(1-(2-Chlorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione | TBD | MCF-7 |

| TBD | TBD | SKBR3 |

Case Studies

Recent studies have highlighted the effectiveness of oxazolidinone derivatives in treating resistant bacterial infections and cancer:

- Study on Antimicrobial Resistance : A study demonstrated that oxazolidinone derivatives showed activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that 3-(1-(2-Chlorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione could be a candidate for developing new antibiotics.

- Anticancer Research : In vitro studies indicated that compounds similar to this oxazolidine derivative significantly reduced the viability of breast cancer cells compared to standard treatments.

Q & A

Q. What are the critical steps and conditions for synthesizing 3-(1-(2-Chlorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione?

The synthesis involves:

- Azetidine ring functionalization : Coupling the azetidine core with 2-chlorobenzoyl chloride under inert atmosphere (N₂/Ar) to avoid hydrolysis .

- Oxazolidine-2,4-dione formation : Cyclization using carbodiimides (e.g., DCC) and bases (e.g., triethylamine) to stabilize intermediates .

- Purification : Chromatography (e.g., silica gel) or recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) to isolate the product . Key challenges include controlling reaction temperatures (0–5°C for acylation; 60–80°C for cyclization) and minimizing side reactions like oxazolidinone ring opening .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to verify the azetidine ring (δ 3.5–4.5 ppm for CH₂ groups) and oxazolidine-dione moiety (δ 170–175 ppm for carbonyl carbons) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- X-ray crystallography : Resolve stereochemistry and bond angles, particularly for the azetidine-2,4-dione junction .

Q. What solvents and reaction conditions minimize degradation during synthesis?

- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for acylation; dimethylacetamide (DMA) for cyclization .

- Inert atmosphere : Essential for moisture-sensitive steps (e.g., benzoylation) .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

- Chlorine vs. fluorine : The 2-chlorobenzoyl group enhances lipophilicity and target binding (e.g., bacterial enzymes) compared to 2,6-difluoro analogs, as shown in MIC assays against S. aureus (2 µg/mL vs. 8 µg/mL) .

- Azetidine ring substitution : Replacing azetidine with pyrrolidine reduces steric hindrance but decreases metabolic stability (t₁/₂: 4.2 h vs. 1.8 h in hepatic microsomes) . Methodological approach : Use comparative SAR studies with analogs (e.g., 2,4-dichlorophenyl derivatives) and molecular docking to map binding pockets .

Q. How can contradictory data on metabolic stability be resolved?

Contradictions arise from:

- Assay variability : Hepatic microsomes (human vs. rodent) differ in CYP450 isoform activity .

- Structural epimerization : The azetidine ring’s conformational flexibility may lead to undetected stereoisomers during HPLC analysis . Solutions :

- Standardize assay conditions (e.g., pooled human microsomes) .

- Use chiral chromatography or circular dichroism (CD) to monitor stereochemical integrity .

Q. What strategies optimize bioavailability without compromising activity?

- Prodrug design : Introduce ester groups at the oxazolidine-dione’s 4-position to enhance solubility; hydrolyze in vivo to the active form .

- Cocrystallization : Co-formulate with succinic acid to improve dissolution rates (e.g., 85% release in 30 min vs. 45% for pure compound) . Validation : Perform pharmacokinetic studies in rodent models, monitoring Cmax and AUC0–24h .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess mechanism of action?

- Target identification : Use pull-down assays with biotinylated probes or thermal shift assays (TSA) to identify protein targets .

- Pathway analysis : Transcriptomics (RNA-seq) to map gene expression changes in treated bacterial/viral cultures .

- Controls : Include structurally related inactive analogs (e.g., 2-methoxybenzoyl derivatives) to isolate target-specific effects .

Q. What statistical methods are appropriate for analyzing dose-response variability?

- Nonlinear regression : Fit data to Hill equation models (IC₅₀/EC₅₀ calculations) using software like GraphPad Prism .

- ANOVA with post hoc tests : Compare multiple groups (e.g., different substituents) while controlling for batch effects .

- QC thresholds : Reject datasets with R² < 0.90 for dose-response curves or >20% inter-day variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.